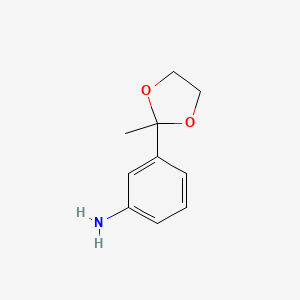

3-(2-Methyl-1,3-dioxolan-2-yl)aniline

概述

描述

3-(2-Methyl-1,3-dioxolan-2-yl)aniline is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.221 g/mol It is characterized by the presence of a dioxolane ring attached to an aniline moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline typically involves the reaction of 2-methyl-1,3-dioxolane with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is monitored and controlled to optimize yield and purity. Post-reaction, the product is purified using techniques such as distillation or crystallization to remove any impurities .

化学反应分析

Types of Reactions

3-(2-Methyl-1,3-dioxolan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

科学研究应用

3-(2-Methyl-1,3-dioxolan-2-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline involves its interaction with specific molecular targets. The dioxolane ring and aniline moiety can interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 3-(1,3-Dioxan-2-yl)aniline

- 2-Methyl-2-[7-(2-Methyl-1,3-dioxolan-2-yl)-2-naphthyl]-1,3-dioxolane

- 2-[3-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane

- 2-(1,1-Dimethyl-indan-4-yl)-2-methyl-(1,3)dioxolane

Uniqueness

3-(2-Methyl-1,3-dioxolan-2-yl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

生物活性

3-(2-Methyl-1,3-dioxolan-2-yl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its dioxolane ring structure attached to an aniline moiety. The molecular formula is , and it has been utilized as a building block in the synthesis of more complex molecules due to its unique chemical properties .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The dioxolane ring and the aniline group can influence enzyme activity and receptor interactions, impacting various biochemical pathways. The exact mechanisms depend on the specific biological context in which the compound is used .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by multi-drug resistant bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. For instance, analogs of this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 . This indicates a promising avenue for further research into its potential as a chemotherapeutic agent.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

- Antimicrobial Activity : A study highlighted the synthesis of various derivatives that demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives showing enhanced potency compared to standard antibiotics.

- Anticancer Activity : In vitro assays demonstrated that certain derivatives exhibited strong inhibitory effects on cancer cell growth. For example, one derivative showed an IC50 value of 2.5 µg/mL against MCF-7 cells, indicating its potential as an anticancer drug candidate .

- Mechanistic Studies : Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through activation of caspase pathways and modulation of cell cycle regulators .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Moderate | Significant (IC50 ~ 2.5 µg/mL) | Apoptosis induction |

| 2-Chloroquinoxaline | High | Moderate (IC50 ~ 3 µg/mL) | Inhibition of DNA synthesis |

| Annonacin | High | Significant (IC50 ~ 3 µM) | Complex I inhibition |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Methyl-1,3-dioxolan-2-yl)aniline, and how can purity be optimized?

- Methodological Answer : A common approach involves coupling reactions of protected aniline derivatives. For example, trifluoromethanesulfonate intermediates (e.g., 4-(2-methyl-1,3-dioxolan-2-yl)phenyl trifluoromethanesulfonate) can undergo nucleophilic substitution or cross-coupling reactions with amines . Purification typically employs column chromatography with gradients of nonpolar/polar solvents (e.g., n-pentane:EtOAc = 20:1), monitored by TLC (Rf values) and confirmed via mass spectrometry (MS) for molecular ion peaks (e.g., m/z 192 base peak) .

Q. How can researchers confirm the structural identity of this compound given discrepancies in reported CAS numbers and molecular formulas?

- Methodological Answer : Discrepancies in CAS numbers (e.g., 885949-41-7 vs. 1174846-85-5 ) and molecular formulas (e.g., C10H14N6 vs. expected C10H13NO2 ) necessitate multi-technique validation:

- Mass spectrometry (MS) : Confirm molecular weight (e.g., expected ~193 g/mol for C10H13NO2).

- NMR spectroscopy : Analyze aromatic protons (6.5–7.5 ppm) and dioxolane methyl groups (1.2–1.5 ppm) .

- X-ray crystallography : Resolve ambiguities via single-crystal structure determination, as demonstrated for related dioxolane derivatives .

Q. What safety precautions should be taken when handling this compound, given limited toxicological data?

- Methodological Answer : Despite "no known hazard" classifications , assume standard aniline precautions:

- Use fume hoods and PPE (gloves, lab coats).

- Avoid inhalation/contact due to potential amine toxicity.

- Monitor for decomposition products (e.g., under acidic conditions, the dioxolane group may hydrolyze to ketones ).

Advanced Research Questions

Q. How does the dioxolane group influence reactivity in cross-coupling reactions, and what catalytic systems are optimal?

- Methodological Answer : The dioxolane group acts as a directing/protecting group. For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(dppf)2Cl2 ) with aryl boronic esters. Key variables:

- Temperature : 55–80°C for efficient coupling .

- Solvent systems : Dioxane/water mixtures enhance solubility .

- Substrate stability : Verify dioxolane integrity post-reaction via IR (C-O-C stretch ~1050 cm⁻¹) or NMR .

Q. What experimental strategies resolve contradictions in reported synthetic yields or byproduct formation?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalyst loading, temperature, and solvent ratios to optimize yields .

- Byproduct analysis : Use LC-MS or GC-MS to identify impurities (e.g., deprotected aniline derivatives).

- Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to pinpoint side reactions .

Q. How can the dioxolane ring’s stability under acidic/basic conditions be leveraged for targeted functionalization?

- Methodological Answer : The dioxolane group is acid-labile. For controlled hydrolysis:

- Acidic conditions : Use dilute HCl in THF/water to generate ketone intermediates .

- Applications : Post-hydrolysis, the ketone can undergo reductive amination or Grignard reactions.

- Stability testing : Compare TGA/DSC data of protected vs. deprotected forms to assess thermal stability .

Q. What role does this compound play in organocatalytic or transition metal-catalyzed amination reactions?

- Methodological Answer : As a masked aniline, it participates in photo-mediated amination or palladium-catalyzed C-N bond formation. For example:

- Buchwald-Hartwig amination : Use Pd(OAc)2/Xantphos with Cs2CO3 in toluene at 110°C .

- Mechanistic insight : The dioxolane’s steric effects may influence regioselectivity; DFT calculations can model transition states .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting CAS numbers or molecular formulas in literature?

- Methodological Answer :

- Database cross-referencing : Use SciFinder or Reaxys to validate CAS numbers against synthesis protocols.

- Elemental analysis : Confirm %C, %H, %N to verify molecular formulas .

- Collaborative verification : Share spectral data (NMR, MS) via platforms like PubChem or Zenodo.

Q. Ecological and Mechanistic Gaps

Q. What are the understudied aspects of this compound’s environmental impact, and how can they be addressed?

- Methodological Answer :

属性

IUPAC Name |

3-(2-methyl-1,3-dioxolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(12-5-6-13-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMQVZUQYHIOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303573 | |

| Record name | 3-(2-methyl-1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51226-14-3 | |

| Record name | 51226-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-methyl-1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。